molecular formula C23H26N2O7S B12169718 (3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone

(3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone

Cat. No.: B12169718
M. Wt: 474.5 g/mol
InChI Key: IXAMQFRWTDQFHY-UHFFFAOYSA-N
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Description

The compound "(3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone" features a benzofuran core substituted with a 3,4-dimethoxyphenyl group at position 3 and a hydroxyphenyl group at position 3. The 4-position of the benzofuran is functionalized with a methylsulfonyl-piperazinyl-methyl moiety, contributing to its structural complexity . Key structural attributes include:

  • 3,4-Dimethoxyphenyl group: Electron-donating methoxy groups that influence electronic properties and steric bulk.
  • 5-Hydroxy group: A polar substituent enabling hydrogen bonding.
  • Piperazinyl-methyl-sulfonyl moiety: A hydrophilic group that may improve solubility and receptor binding via sulfonyl’s electron-withdrawing effects .

Synthetic routes for analogous compounds suggest that the target molecule could be synthesized through nucleophilic substitution or condensation reactions, leveraging methods similar to those used for piperazine-sulfonyl derivatives (e.g., reacting sulfonyl chlorides with piperazine intermediates under basic conditions) .

Properties

Molecular Formula

C23H26N2O7S

Molecular Weight

474.5 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[5-hydroxy-4-[(4-methylsulfonylpiperazin-1-yl)methyl]-1-benzofuran-3-yl]methanone

InChI

InChI=1S/C23H26N2O7S/c1-30-19-6-4-15(12-21(19)31-2)23(27)17-14-32-20-7-5-18(26)16(22(17)20)13-24-8-10-25(11-9-24)33(3,28)29/h4-7,12,14,26H,8-11,13H2,1-3H3

InChI Key

IXAMQFRWTDQFHY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=COC3=C2C(=C(C=C3)O)CN4CCN(CC4)S(=O)(=O)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone typically involves multiple steps, including the formation of the benzofuran core, the introduction of the piperazine moiety, and the final coupling reactions. Common synthetic routes may involve:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes under acidic or basic conditions.

    Introduction of Piperazine Moiety: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced to the benzofuran core.

    Final Coupling Reactions: The final step usually involves coupling the (3,4-dimethoxyphenyl) group with the benzofuran-piperazine intermediate using reagents like coupling agents or catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the benzofuran core can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of benzofuran-5-one derivatives.

    Reduction: Formation of benzofuran-5-ol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical compound due to its structural similarity to known drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues with Benzofuran or Heterocyclic Cores

Compound Name/Structure Core Structure Key Substituents Synthetic Route Highlights Reference
Target Compound Benzofuran 3,4-Dimethoxyphenyl; 5-hydroxy; 4-(methylsulfonyl-piperazinyl-methyl) Likely involves sulfonylation of piperazine intermediate
4-[5-(1,3-Benzodioxol-5-yl)-3-aryl-pyrazol-1-yl]benzenesulphonamide derivatives Pyrazole Varied aryl groups (e.g., 3,4-dimethoxyphenyl in 4e) Condensation of aryl hydrazines with ketones
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-triazol-3-ylthio)-1-phenylethanone Triazole 2,4-Difluorophenyl; phenylsulfonyl Nucleophilic substitution of α-halogenated ketones

Key Differences :

  • The benzofuran core in the target compound offers distinct electronic and steric profiles compared to pyrazole or triazole cores in analogues .
  • The 5-hydroxy group in the target may enhance polarity relative to fluorinated or non-polar substituents in triazole derivatives .

Piperazine-Sulfonyl Derivatives

Compound Name/Structure Piperazine Substituent Additional Functional Groups Biological/Physicochemical Notes Reference
Target Compound 4-(Methylsulfonyl)piperazinyl Benzofuran-linked 3,4-dimethoxyphenyl Sulfonyl group may improve aqueous solubility
[4-(4-Phenylcyclohexyl)piperazin-1-yl]-(4-hydroxy-3-methoxyphenyl)methanone (14) 4-Phenylcyclohexyl 4-Hydroxy-3-methoxyphenyl Bulky cyclohexyl group increases lipophilicity
6-[4-Chloro-2-(trifluoromethyl)phenyl]-pyrimidinyl-[4-(sulfonyl)piperazin-1-yl]methanone (11a-j) Varied sulfonyl groups (e.g., tosyl, mesyl) Pyrimidine core; trifluoromethyl Electron-withdrawing CF₃ group enhances stability

Key Differences :

  • The methylsulfonyl group in the target compound provides stronger electron-withdrawing effects compared to non-sulfonylated piperazines (e.g., compound 14) .
  • Trifluoromethyl groups in pyrimidine derivatives (11a-j) confer greater metabolic stability than the target’s methoxy groups .

Methanone Derivatives with Aryl Groups

Compound Name/Structure Aryl Group Linker/Backbone Notable Features Reference
Target Compound 3,4-Dimethoxyphenyl Benzofuran Dual methoxy groups enhance electron density
[1-(4-Methoxy-phenyl)-2-(pyrimidin-4-ylsulfanyl)-ethanone] 4-Methoxyphenyl Pyrimidine-sulfanyl Thioether linkage increases flexibility
1-[1-[2-(3,4-Dimethoxyphenyl)ethyl]-indol-3-yl]ethanone 3,4-Dimethoxyphenyl Indole-ethyl Ethyl spacer modulates conformational freedom

Key Differences :

  • The target’s benzofuran backbone imposes greater rigidity than indole- or pyrimidine-based methanones .
  • 3,4-Dimethoxy substitution in the target may improve binding affinity to receptors preferring electron-rich aromatics compared to mono-methoxy analogues .

Methodological Considerations in Structural Comparison

  • Similarity Coefficients : Tools like Tanimoto coefficients quantify structural overlap using binary fingerprints, though specific data for the target compound are unavailable .
  • Graph-Based Analysis : Comparing subgraph isomorphisms (e.g., shared piperazine-sulfonyl motifs) highlights functional group conservation .

Biological Activity

The compound (3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone is a complex organic molecule with potential biological applications. Its structure includes a benzofuran core, known for diverse biological activities, and a piperazine moiety, commonly found in pharmaceutical agents. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

Molecular Structure

  • Molecular Formula: C23H26N2O7S
  • Molecular Weight: 474.5 g/mol
  • IUPAC Name: (3,4-dimethoxyphenyl)-[5-hydroxy-4-[(4-methylsulfonylpiperazin-1-yl)methyl]-1-benzofuran-3-yl]methanone

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate the activity of various enzymes and receptors, leading to a range of biological effects such as:

  • Anticancer Activity: The compound may exert cytotoxic effects on tumor cells through apoptosis induction and inhibition of cell proliferation.
  • Antimicrobial Properties: It shows potential against various microbial strains, possibly by disrupting cellular processes or inhibiting growth.

Biological Activity Overview

Recent studies have evaluated the biological activity of (3,4-Dimethoxyphenyl)(5-hydroxy-4-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone in various contexts.

Anticancer Studies

A notable study demonstrated that derivatives similar to this compound exhibited selective cytotoxicity against cancer cell lines. For instance:

  • Compound 18m , a derivative with structural similarities, showed comparable potency to initial hit compounds in inhibiting tumorigenic cell lines .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties:

  • It was found to inhibit the growth of certain bacterial strains effectively, suggesting a potential role in developing new antimicrobial agents .

Research Findings and Case Studies

Several research studies have focused on the synthesis and evaluation of this compound's biological activities:

Study FocusFindings
Anticancer ActivityCompound 18m exhibited significant cytotoxicity against tumor cells with IC50 values comparable to established anticancer drugs .
Antimicrobial EfficacyThe compound demonstrated effective inhibition against various microbial strains, indicating its potential as an antimicrobial agent .
Mechanistic InsightsResearch suggests that the compound may interact with specific cellular pathways, modulating enzyme activity and influencing cell survival .

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